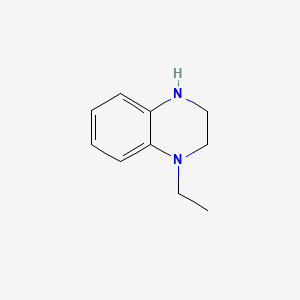

1-Ethyl-1,2,3,4-tetrahydroquinoxaline

Descripción general

Descripción

“1-Ethyl-1,2,3,4-tetrahydroquinoxaline” is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 . It is in liquid form .

Synthesis Analysis

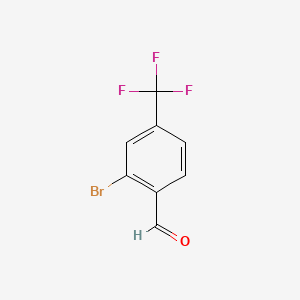

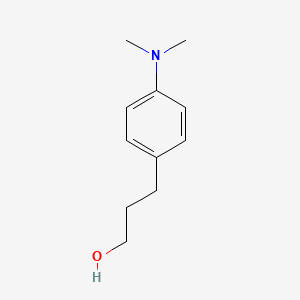

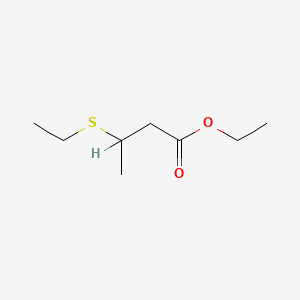

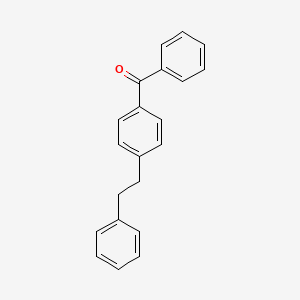

The synthesis of “this compound” and similar compounds has been a subject of research . For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been reported to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2/c1-2-12-8-7-11-9-5-3-4-6-10(9)12/h3-6,11H,2,7-8H2,1H3 . The compound has a molar refractivity of 51.3±0.3 cm^3 .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm^3 . Its boiling point is 265.7±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.4±3.0 kJ/mol . The flash point is 104.7±15.6 °C .

Aplicaciones Científicas De Investigación

1. Biological Activity and Molecular Investigations

1-Ethyl-3-methylquinoxaline-2-thione, a related compound, has been investigated for its biological activity. Studies involving X-ray diffraction, UV-visible absorption spectroscopy, and DFT calculations revealed important insights into its structure and properties. This research is crucial for understanding the charge transfer within the molecule, which is significant for biomedical applications (Benallal et al., 2020).

2. Antibiotic Properties

Research on Janibacter limosus produced a tetrahydroquinoline derivative known as helquinoline, demonstrating significant biological activity against bacteria and fungi. This derivative is structurally related to 1-ethyl-1,2,3,4-tetrahydroquinoxaline, highlighting its potential in antibiotic development (Asolkar et al., 2004).

3. Corrosion Inhibition

Quinoxalines, including variants of this compound, have been studied as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations help in understanding the relationship between molecular structure and inhibition efficiency, beneficial for material sciences (Zarrouk et al., 2014).

4. Synthetic Applications

Research has also focused on the synthesis of various derivatives of tetrahydroquinoxaline, including 1,2,3,4-tetrahydroquinoline, for potential pharmaceutical applications. These syntheses are crucial in the development of new therapeutic agents (Lu & Shi, 2007).

5. Tautomerism Studies

Studies on the tautomerism of compounds containing the quinoxaline ring, such as 1,2,3,4-tetrahydroquinoxaline derivatives, have been conducted. Understanding tautomerism is essential in drug design and organic synthesis (Kim et al., 2001).

6. Electrochemical Synthesis

The electrochemical synthesis of quinoxalinediones, including 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, provides insights into the formation of complex organic molecules. This area of research is important for developing new synthetic methodologies (Dowlati et al., 2012).

7. Anticancer Activity

Several quinoxaline derivatives have been synthesized and evaluated for their anticancer activity. This research is significant in the development of new chemotherapeutic agents, illustrating the potential of tetrahydroquinoxaline compounds in oncology (Ahmed et al., 2020).

8. Antioxidant Properties

The antioxidant activities of compounds similar to 1,2,3,4-tetrahydroquinoxalines have been assessed, indicating their potential use in polymer stabilization and other applications requiring antioxidative properties (Nishiyama et al., 2003).

Safety and Hazards

Direcciones Futuras

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . Therefore, “1-Ethyl-1,2,3,4-tetrahydroquinoxaline” and similar compounds may have a significant future in medicinal chemistry .

Mecanismo De Acción

Target of Action

Related compounds such as tetrahydroquinolines have been targeted by many research groups due to their abundance in natural products and notable biological activity .

Mode of Action

It’s worth noting that the synthesis of highly substituted tetrahydroquinolines involves a three-component cascade reaction . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .

Biochemical Pathways

Related quinoxaline compounds have been found to inhibit dipeptidyl peptidase-iv (dpp-4), leading to stimulation of insulin secretion and a hypoglycemic effect .

Pharmacokinetics

Related quinoxaline compounds have been found to obey lipinski’s rule, indicating efficient oral bioavailability . The biodistribution pattern of these compounds hit the target protein since the tracer accumulated mainly in the visceral organs where DPP-4 is secreted in a high-level .

Result of Action

Related quinoxaline compounds have shown promising selective dpp-4 inhibition and in vivo hypoglycemic effects .

Análisis Bioquímico

Biochemical Properties

1-Ethyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism . The interaction between this compound and DPP-4 can inhibit the enzyme’s activity, leading to potential hypoglycemic effects. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of DPP-4 by this compound can lead to increased insulin secretion, affecting glucose uptake and metabolism in cells . Furthermore, this compound may alter the expression of genes involved in metabolic pathways, thereby impacting cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The inhibition of DPP-4 by this compound involves binding to the enzyme’s active site, preventing its interaction with substrates . This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biochemical activity over time . Prolonged exposure to certain environmental factors may lead to its degradation, potentially altering its effects on cells. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as improved glucose metabolism and insulin secretion . At higher doses, it may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and insulin signaling . The compound’s inhibition of DPP-4 affects the metabolic flux, leading to changes in metabolite levels and overall metabolic activity. Additionally, this compound may influence other metabolic pathways, contributing to its diverse biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, influencing its activity and function. The distribution of this compound in tissues is also critical for its therapeutic effects, as it determines the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4-ethyl-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-12-8-7-11-9-5-3-4-6-10(9)12/h3-6,11H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDFEKJWQHWALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224434 | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73855-46-6 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73855-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073855466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 1,2,3,4-tetrahydro-1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

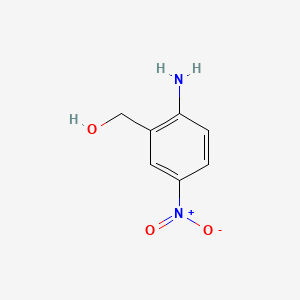

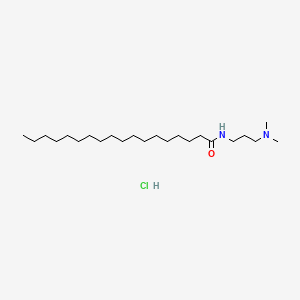

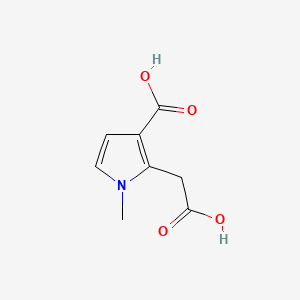

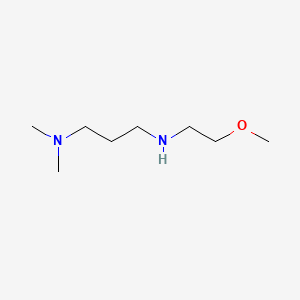

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)